molecular formula C19H15BrN2O4S B11106574 Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate

Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate

Cat. No.: B11106574
M. Wt: 447.3 g/mol
InChI Key: FVGGTMGGCRBRKB-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl derivative and a thioamide.

    Coupling Reaction: The thiazole derivative is then coupled with a benzoate ester through a nucleophilic substitution reaction.

    Final Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate is used as an intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The thiazole ring is a common motif in many biologically active compounds, and the presence of the bromophenyl group can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate is unique due to the presence of both a thiazole ring and a bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15BrN2O4S

Molecular Weight

447.3 g/mol

IUPAC Name

methyl 4-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]benzoate

InChI

InChI=1S/C19H15BrN2O4S/c1-25-18(24)13-4-8-15(9-5-13)26-10-17(23)22-19-21-16(11-27-19)12-2-6-14(20)7-3-12/h2-9,11H,10H2,1H3,(H,21,22,23)

InChI Key

FVGGTMGGCRBRKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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